molecular formula C10H12N2O2 B2969170 Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate CAS No. 1824608-59-4

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2969170
CAS No.: 1824608-59-4
M. Wt: 192.218
InChI Key: LIWLRLRHBZIXGA-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 1086392-58-6) is a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel antimicrobial agents . As a derivative of the 1,8-naphthyridine core, this compound is part of a significant class of N-heterocyclic compounds, often referred to as "diazanaphthalenes," which demonstrate a broad spectrum of pharmacological activities . The 1,8-naphthyridine structure is a privileged pharmacophore, most famously exemplified by nalidixic acid, the first compound in this class introduced as an antibacterial agent that functions by inhibiting bacterial DNA gyrase . Subsequent structural modifications, including fluorination and the introduction of various substituents as seen in drugs like enoxacin and gemifloxacin, have led to potent antibiotics effective against a range of Gram-positive and Gram-negative bacteria . This underscores the high research value of the 1,8-naphthyridine core for exploring new anti-infective therapies to combat the growing threat of multidrug-resistant microorganisms . This specific methyl ester derivative serves as a critical synthetic intermediate for chemists. With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol , it provides a handle for further chemical transformations to create novel analogs for structure-activity relationship (SAR) studies. Researchers utilize this compound to probe new mechanisms of action, including the inhibition of bacterial DNA gyrase and topoisomerase IV, as well as novel targets like the bacterial ribosome . It is supplied as a solid and should be stored in a dark place, sealed in dry conditions, and kept at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-5-7-3-2-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWLRLRHBZIXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NCCC2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824608-59-4
Record name methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminopyridine derivatives and β-ketoesters under acidic or basic conditions to form the naphthyridine core. The esterification of the carboxylic acid group is achieved using methanol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through specific signaling pathways and molecular interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Ring Modifications

1,8-Naphthyridine vs. 1,6-Naphthyridine Derivatives
  • Methyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 1086392-58-6): Differs in the nitrogen positions (1,6 vs. Boiling point: 330.3°C; Density: 1.2 g/cm³ . Applications: Used as a precursor for kinase inhibitors due to its planar aromatic region .
Fully Aromatic vs. Partially Saturated Derivatives
  • Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate: Contains a non-saturated 1,8-naphthyridine core with a ketone group at position 3. Key intermediate in synthesizing antibacterial agents like nalidixic acid . Higher lipophilicity than tetrahydro derivatives, affecting membrane permeability .

Substituent Variations

Ester vs. Carboxylic Acid Derivatives
  • 5,6,7-Trimethyl-1,8-Naphthyridine-3-Carboxylic Acid (CAS 1555952-02-7):
    • Molecular weight: 216.24 g/mol ; three methyl groups enhance steric hindrance and reduce solubility.
    • Pharmacological role: Explored as a COX-2 inhibitor due to its rigid, hydrophobic structure .
  • Nalidixic Acid (1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylic Acid):
    • A clinically used antibacterial agent. The carboxylic acid group is critical for binding DNA gyrase .

Comparison with Analogues

  • Ethyl 7-Chloro-4-Oxo-1,8-Naphthyridine-3-Carboxylate (CAS Not Listed): Synthesized via nucleophilic substitution using benzyl chlorides and sodium hydride . Chlorine at position 7 enhances electrophilicity, facilitating cross-coupling reactions .

Physical and Chemical Properties

Property Methyl 5,6,7,8-Tetrahydro-1,8-Naphthyridine-3-Carboxylate 5,6,7-Trimethyl-1,8-Naphthyridine-3-Carboxylic Acid Nalidixic Acid
Molecular Weight (g/mol) 192.21 216.24 232.24
Boiling Point (°C) 330.3 Not Reported Decomposes at >250°C
Solubility Moderate in polar solvents Low in water Low in water
Key Functional Group Methyl Ester Carboxylic Acid Carboxylic Acid

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (MTHN) is a heterocyclic compound belonging to the naphthyridine family. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of MTHN, including its mechanisms of action, therapeutic potentials, and relevant case studies.

MTHN is characterized by its fused pyridine rings and a carboxylate ester group. The molecular formula for MTHN is C10H12N2O2C_{10}H_{12}N_2O_2, with a molecular weight of approximately 192.22 g/mol. The synthesis of MTHN typically involves cyclization reactions of appropriate precursors, such as 2-aminopyridine derivatives and β-ketoesters under acidic or basic conditions .

The biological activity of MTHN is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : MTHN has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it exhibits inhibitory activity against Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival .
  • Receptor Interaction : The compound may also interact with receptors involved in inflammatory responses, potentially modulating cytokine production .

Biological Activities

MTHN exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

MTHN has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

2. Anticancer Activity

Research indicates that MTHN possesses anticancer properties through its ability to inhibit tumor cell proliferation. A study found that MTHN reduced the viability of cancer cells in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer cell lines .

3. Anti-inflammatory Effects

MTHN has shown promise in reducing inflammation in preclinical models. It was found to significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated animal models compared to controls .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, MTHN was evaluated for its anticancer effects on breast cancer cell lines. The results demonstrated that treatment with MTHN led to a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of MTHN in a mouse model of acute inflammation. The compound was administered at varying doses, resulting in a marked decrease in edema formation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with MTHN .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compound Antimicrobial, AnticancerEnzyme inhibition (PI3K), receptor modulation
1,5-Naphthyridine AntimicrobialSimilar mechanism but less potent
Quinolines AntimalarialDifferent structural reactivity

Q & A

Q. What are the established synthetic routes for Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from malonate derivatives or substituted pyridines. A common approach includes:

Gould-Jacobs Cyclization : Condensation of 2-aminopyridine with ethoxymethylene malonate to form diethyl 2-((pyridin-2-ylamino)methylene)malonate, followed by cyclization in refluxing diphenyl ether to yield the 1,8-naphthyridine core .

N-Alkylation : Reaction of the intermediate ester with alkyl halides (e.g., benzyl chloride) in anhydrous DMF using NaH as a base to introduce substituents .

Ester Hydrolysis : Conversion of the ethyl ester to the carboxylic acid using NaOH, followed by re-esterification to the methyl ester if required .

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeYield RangeReference
CyclizationMalonate, diphenyl ether, refluxForm 1,8-naphthyridine core60–75%
AlkylationNaH, DMF, alkyl halidesIntroduce substituents at N165–85%
Hydrolysis10% NaOH, aqueous conditionsConvert ester to carboxylic acid80–95%

Q. How is the compound characterized to confirm its structure?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

  • FTIR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, N-H stretches) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm, methyl ester at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., molecular ion peaks matching calculated m/z) .
  • Elemental Analysis : Validates purity and empirical formula .

Q. Table 2: Characterization Techniques and Key Signals

TechniqueKey Signals/DataPurposeReference
¹H NMRδ 8.02 (d, Ar–H), δ 3.8 (s, COOCH3)Substituent positioning
MSm/z 242.70 (M⁺)Molecular weight confirmation

Q. What are the key reactivity patterns of the ester group in this compound?

Methodological Answer: The methyl ester undergoes:

  • Hydrolysis : Under basic conditions (e.g., NaOH), it converts to the carboxylic acid, a precursor for further derivatization .
  • Amide Formation : Reacts with amines in DMF under sealed-tube conditions to yield bioactive amides .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

Methodological Answer:

  • Solvent Choice : Diphenyl ether enhances cyclization efficiency compared to low-boiling solvents .
  • Catalyst Use : NaH in DMF improves alkylation rates by deprotonating the naphthyridine N-H .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 35 minutes at 120°C for hydrolysis) and improves yields .

Q. Table 3: Optimization Strategies

ParameterOptimized ConditionImpactReference
Temperature120°C (microwave)Faster hydrolysis
BaseNaH (vs. K2CO3)Higher alkylation yield

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Validation : Use HPLC to rule out impurities affecting activity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogen vs. methyl groups) and test against standardized assays (e.g., MCF7 cytotoxicity) .
  • Replicate Assays : Control for cell line variability (e.g., MCF7 vs. HeLa) and assay conditions .

Q. What in silico methods are used to predict the compound’s bioavailability?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME assess solubility (LogP), permeability (BBB score), and CYP450 interactions .
  • PASS Analysis : Predicts pharmacological effects (e.g., antimicrobial vs. anticancer) based on structural motifs .
  • Molecular Docking : Identifies binding affinities to targets (e.g., histone deacetylases for anticancer activity) .

Q. Table 4: In Silico Parameters for Bioavailability

ParameterIdeal RangePredicted ValueReference
LogP<52.8
BBB Permeability>0.30.45

Q. How to design experiments to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogues with varied substituents at N1 (e.g., benzyl, 4-chlorobenzyl) and C7 (e.g., methyl, fluoro) .
  • Bioactivity Testing : Screen against target-specific assays (e.g., antihistaminic activity via H1 receptor binding) .
  • Data Correlation : Use multivariate analysis to link structural features (e.g., electronegativity, steric bulk) to activity trends .

Q. Table 5: Example SAR Modifications

DerivativeSubstituentActivity (IC50)Reference
4a4-Chlorobenzyl12 nM (H1 receptor)
6dp-Tolyl>300 μM (MCF7)

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